molecular formula C10H19NO2 B2707729 Ethyl 3-(1-aminocyclopentyl)propanoate CAS No. 2106386-51-8

Ethyl 3-(1-aminocyclopentyl)propanoate

Cat. No.: B2707729
CAS No.: 2106386-51-8
M. Wt: 185.267
InChI Key: WWUKFGCLFPOFCO-UHFFFAOYSA-N
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Description

Ethyl 3-(1-aminocyclopentyl)propanoate is a cyclopentane-derived ester featuring a primary amine group on the cyclopentyl ring. This structure confers conformational rigidity due to the cyclic aliphatic backbone, while the ester and amine functionalities enable diverse reactivity. The compound is synthesized via reactions involving 1,3-dicarbonyl dianions and α-azido cyclopentanone derivatives, followed by reduction (e.g., using PPh₃) to yield the amine-containing product . Its applications span organic synthesis intermediates, particularly in constructing bioactive molecules with rigid frameworks.

Properties

IUPAC Name

ethyl 3-(1-aminocyclopentyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-9(12)5-8-10(11)6-3-4-7-10/h2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUKFGCLFPOFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1(CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-aminocyclopentyl)propanoate typically involves the esterification of 3-(1-aminocyclopentyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-(1-aminocyclopentyl)propanoic acid+ethanolacid catalystethyl 3-(1-aminocyclopentyl)propanoate+water\text{3-(1-aminocyclopentyl)propanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(1-aminocyclopentyl)propanoic acid+ethanolacid catalyst​ethyl 3-(1-aminocyclopentyl)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-aminocyclopentyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3-(1-aminocyclopentyl)propanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Hydrolysis: 3-(1-aminocyclopentyl)propanoic acid and ethanol.

    Reduction: 3-(1-aminocyclopentyl)propanol.

    Substitution: Derivatives with different alkyl or acyl groups attached to the amino group.

Scientific Research Applications

Ethyl 3-(1-aminocyclopentyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor to pharmacologically active agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(1-aminocyclopentyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with biological targets, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and applications of Ethyl 3-(1-aminocyclopentyl)propanoate and related compounds:

Compound Name Substituent/Functional Group Molecular Formula Key Applications/Findings
This compound Cyclopentyl amine, ester C₁₀H₁₇NO₂ Intermediate in organic synthesis; rigidity enhances stereochemical control
Ethyl 3-(2-furyl)propanoate 2-Furyl group, ester C₁₀H₁₂O₃ Electron-withdrawing furan enables Diels-Alder reactions with electron-deficient dienes
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate Thioxothiazolidinone, aminomethylene C₁₀H₁₃N₃O₃S₂ Antimicrobial activity against Gram-positive bacteria and fungi
Ethyl 3-(Isopropylamino)propanoate Isopropyl amine, ester C₈H₁₇NO₂ Agrochemical precursor for Benfuracarb (carbamate insecticide)
Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride Aromatic aminomethyl, ester (HCl salt) C₁₂H₁₈ClNO₂ Pharmaceutical applications; enhanced solubility/stability as hydrochloride salt

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: Ethyl 3-(2-furyl)propanoate’s furyl group is electron-withdrawing, contrasting with the electron-donating cyclopentyl amine in the target compound. This difference influences reactivity in cycloadditions or nucleophilic substitutions .
  • Steric Environment: The cyclopentyl group in this compound imposes greater steric hindrance compared to the linear isopropylamine in Ethyl 3-(Isopropylamino)propanoate. This affects binding to biological targets or catalytic sites .

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